N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide

Description

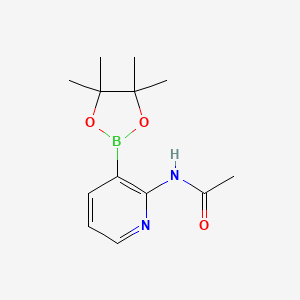

Chemical Structure:

The compound features a pyridine ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group and at the 2-position with an acetamide moiety. Its molecular formula is C₁₃H₁₉BN₂O₃, with a molecular weight of 262.11 g/mol.

- Borylation: Transition-metal-catalyzed C–H borylation of pyridine derivatives, followed by acetylation of an amine precursor .

- Cross-Coupling: Use in Suzuki-Miyaura reactions, indicating its role as a boronic ester reagent in forming carbon-carbon bonds .

Applications:

Primarily employed in pharmaceutical and materials science research as a building block for:

Properties

IUPAC Name |

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-9(17)16-11-10(7-6-8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNMQCAETQPHRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide typically involves the reaction of 2-bromo-3-pyridinecarboxamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the formation of the boronate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide undergoes various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Major Products

Oxidation: Formation of boronic acids.

Substitution: Formation of biaryl compounds or other substituted aromatic systems.

Scientific Research Applications

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide involves its ability to form stable boronate esters, which can undergo various chemical transformations. The boronate ester moiety acts as a nucleophile in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Positional Isomerism :

- The 3-pyridyl isomer (target compound) exhibits meta-directing effects, favoring couplings at specific sites in Suzuki reactions. In contrast, the 5-pyridyl isomer (CAS 904326-87-0) shows reduced steric hindrance but lower regioselectivity .

- The 4-pyridyl isomer (CAS 1220220-21-2) demonstrates higher thermal stability (predicted boiling point: 451.8°C ) due to para-substitution, making it suitable for reactions requiring elevated temperatures .

Electronic Effects :

- Pyridine vs. Phenyl : The pyridine core introduces electron-withdrawing effects via the nitrogen atom, enhancing boronic ester reactivity in cross-couplings compared to phenyl analogs .

- Chlorine Substitution : The chloro-substituted derivative () shows increased electrophilicity, accelerating couplings with electron-rich partners .

Synthetic Accessibility :

- Phenyl derivatives (e.g., CAS 480424-93-9) are synthesized via direct borylation of aniline precursors, achieving yields up to 42% .

- Pyridyl isomers require more specialized routes, such as iridium-catalyzed C–H borylation, with yields varying based on steric and electronic factors .

Stability and Handling :

- All compounds are moisture-sensitive, requiring storage under inert gas. The 4-pyridyl isomer’s higher density (1.11 g/cm³ ) suggests better solubility in organic solvents than the 3-pyridyl analog .

Research Implications

- Regioselectivity : The 3-pyridyl isomer’s meta-borylation pattern is critical for synthesizing complex heterocycles in drug discovery .

- Thermal Stability : The 4-pyridyl variant’s resilience under high temperatures supports its use in industrial-scale reactions .

- Functional Group Compatibility : Chloro and pivalamide derivatives (e.g., CAS 1310383-24-4) expand utility in sterically demanding environments .

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its inhibitory effects on various kinases and its cytotoxicity in cellular models.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHBNO

- Molecular Weight : 205.06 g/mol

- CAS Number : 844501-71-9

- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

Kinase Inhibition

Recent studies have highlighted the compound's role as a kinase inhibitor. It has been evaluated for its inhibitory activity against several kinases, notably GSK-3β and IKK-β. The following table summarizes the IC values of various compounds related to this class:

| Compound | Kinase Target | IC (nM) |

|---|---|---|

| Compound 62 | GSK-3β | 8 |

| Compound 62 | IKK-β | 20 |

| This compound | GSK-3β | TBD |

| Staurosporine (reference) | GSK-3β | 10 |

The compound exhibited competitive inhibition of GSK-3β with a Ki value of approximately 2 nM in preliminary assays .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using mouse neuronal (HT-22) and microglial (BV-2) cell lines. The results indicated that this compound does not significantly reduce cell viability at concentrations up to 10 µM. However, some related compounds showed varying degrees of cytotoxicity:

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound 49 | HT-22 | 10 | >90 |

| Compound 50 | BV-2 | 10 | <70 |

| This compound | HT-22/BV-2 | Up to 10 | >90 |

These findings suggest that while some derivatives may possess cytotoxic properties at higher concentrations, the target compound remains relatively safe within the tested range .

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to modulate kinase activity. Inhibiting kinases like GSK-3β can influence various signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

In a recent study focusing on the anti-inflammatory properties of compounds similar to this compound:

-

Inflammatory Response : The compound was shown to significantly decrease levels of nitric oxide (NO) and interleukin 6 (IL-6) in BV-2 cells.

- At a concentration of 1 µM:

- NO levels were reduced by approximately 40%.

- IL-6 levels decreased by about 30%.

- At a concentration of 1 µM:

This suggests potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.